1-(4-Isopropoxyphenyl)propan-1-one
Description
Contextualization within Modern Organic Synthesis and Materials Science Research
In modern organic synthesis, aryl alkyl ketones with alkoxy substituents serve as crucial intermediates for the construction of more complex molecules. fiveable.mersc.org The alkoxy group, being an electron-donating group, activates the aromatic ring, influencing its reactivity in various transformations. ontosight.ai These compounds are often synthesized via the Friedel-Crafts acylation reaction, a fundamental method for attaching an acyl group to an aromatic ring. fiveable.mewikipedia.orglibretexts.org
In materials science, the unique molecular architecture of these compounds, influenced by the alkoxy group, can lead to desirable properties in the resulting materials. For instance, the presence and nature of alkoxy substituents can affect crystallization behavior, optical properties, and self-assembly in supramolecular structures. units.itnih.gov
Overview of Substituted Propiophenone (B1677668) Scaffolds in Advanced Chemical Research
Substituted propiophenones, a specific type of aryl alkyl ketone, are recognized as privileged scaffolds in medicinal chemistry and drug discovery due to their diverse pharmacological activities. researchgate.netontosight.ai The substitution pattern on the propiophenone core can significantly alter its biological interactions. ontosight.ai Research has explored their potential in various therapeutic areas, including the development of anti-inflammatory and antimicrobial agents. researchgate.netontosight.ai The versatility of the propiophenone scaffold makes it a valuable building block for creating libraries of compounds for screening and lead optimization in drug development. researchgate.net
Influence of Isopropoxy Functionality on Molecular Architecture for Research Applications
The isopropoxy group, a branched alkoxy substituent, imparts specific steric and electronic effects on a molecule. ontosight.ai Its branched nature can introduce significant steric hindrance, which can influence molecular conformation, reactivity, and crystal packing. ontosight.aiunits.it This steric bulk can be strategically utilized to control the approach of reactants and influence the selectivity of chemical reactions. ontosight.ai
Electronically, the isopropoxy group is an electron-donating group, which can increase the electron density of the aromatic ring it is attached to. ontosight.ai This electronic influence can modulate the reactivity of the molecule in various chemical transformations. ontosight.ai In the context of materials science, the isopropoxy group has been shown to affect the self-assembly properties of molecules, leading to the formation of specific supramolecular structures. units.it For example, research on isopropoxy-substituted prismarenes has demonstrated that the branched alkyl chains can stabilize certain conformations. units.it
Chemical Profile of 1-(4-Isopropoxyphenyl)propan-1-one
| Property | Value |
| CAS Number | 35081-48-2 scbt.com |
| Molecular Formula | C₁₂H₁₆O₂ scbt.com |
| Molecular Weight | 192.26 g/mol scbt.com |
Synthesis and Reactivity
The synthesis of this compound can be achieved through a Friedel-Crafts acylation of isopropoxybenzene (B1215980) with propanoyl chloride. vulcanchem.comgoogle.com This reaction is a classic example of electrophilic aromatic substitution, where the isopropoxybenzene acts as the nucleophilic aromatic ring and the propanoyl chloride, in the presence of a Lewis acid catalyst, serves as the electrophile. wikipedia.orglibretexts.org
The reactivity of this compound is dictated by the presence of the ketone functional group and the activated aromatic ring. The carbonyl group can undergo various reactions typical of ketones, such as reduction to a secondary alcohol or conversion to other functional groups. fiveable.me The aromatic ring, activated by the electron-donating isopropoxy group, is susceptible to further electrophilic substitution reactions.
Research Applications
While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in compounds of interest in medicinal chemistry and materials science. Its role is primarily that of a synthetic intermediate or a building block for more complex molecules with potential biological activity or specific material properties. For instance, related propiophenone structures have been investigated for their potential as antimicrobial and anti-inflammatory agents. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
1-(4-propan-2-yloxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-12(13)10-5-7-11(8-6-10)14-9(2)3/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVJVUWEYMWXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364141 | |
| Record name | 1-(4-isopropoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35081-48-2 | |
| Record name | 1-[4-(1-Methylethoxy)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35081-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-isopropoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity Studies of 1 4 Isopropoxyphenyl Propan 1 One
Carbonyl Group Reactivity
The carbonyl group (C=O) is the most prominent functional group in 1-(4-isopropoxyphenyl)propan-1-one, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.compressbooks.pub This electrophilicity arises from the polarization of the carbon-oxygen double bond due to oxygen's higher electronegativity. masterorganicchemistry.compressbooks.pub
Nucleophilic Addition Pathways
Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The subsequent protonation of the resulting alkoxide yields an alcohol.
A common example is the Grignard reaction , where an organomagnesium halide (Grignard reagent) acts as the nucleophile. For instance, the reaction of this compound with methylmagnesium bromide would yield 2-(4-isopropoxyphenyl)butan-2-ol. youtube.com
Another important nucleophilic addition is reduction , where a hydride ion (H⁻) from a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) attacks the carbonyl carbon. pressbooks.pub This reaction converts the ketone into a secondary alcohol, specifically 1-(4-isopropoxyphenyl)propan-1-ol. pressbooks.pub
| Reaction | Reagent | Product |
| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | 2-(4-isopropoxyphenyl)butan-2-ol |
| Reduction | Sodium Borohydride (NaBH₄) | 1-(4-isopropoxyphenyl)propan-1-ol |
Enolization and Enolate Chemistry
Ketones with α-hydrogens, such as this compound, can exist in equilibrium with their enol tautomers. libretexts.org This process, known as enolization , can be catalyzed by either acid or base. libretexts.orgutexas.edu
Under basic conditions, a base removes an α-hydrogen to form a resonance-stabilized enolate ion. byjus.commasterorganicchemistry.com The negative charge is delocalized between the α-carbon and the oxygen atom. byjus.com Protonation of the enolate at the oxygen atom yields the enol, while protonation at the carbon regenerates the ketone. utexas.edu
Under acidic conditions, the carbonyl oxygen is first protonated, increasing the acidity of the α-hydrogens and facilitating their removal by a weak base to form the enol directly. libretexts.orgutexas.edu
Enolates are potent nucleophiles and can participate in various carbon-carbon bond-forming reactions, such as the aldol condensation . byjus.com
α-Functionalization Reactions
The α-position of this compound is a site of significant reactivity due to the acidity of the α-hydrogens.
α-Halogenation can occur under both acidic and basic conditions. In a basic medium, the reaction proceeds via the enolate and can be difficult to control, often leading to polyhalogenation. Under acidic conditions, the reaction proceeds through the enol, and typically results in monohalogenation. For example, bromination in the presence of a catalytic amount of acid would yield 2-bromo-1-(4-isopropoxyphenyl)propan-1-one.
Aromatic Ring Reactivity
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com
Electrophilic Aromatic Substitution Patterns
The isopropoxy group (-OCH(CH₃)₂) is a strong activating group and an ortho, para-director. nsf.govlkouniv.ac.in This means it increases the rate of electrophilic aromatic substitution compared to benzene and directs incoming electrophiles to the positions ortho and para to itself. nsf.govlkouniv.ac.in The propiophenone (B1677668) group (-C(O)CH₂CH₃) is a deactivating group and a meta-director. lkouniv.ac.in
In cases of competing directing effects, the more powerful activating group generally dictates the position of substitution. lkouniv.ac.in Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions ortho to the isopropoxy group (positions 3 and 5).
| Reaction | Reagent | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitro-4-isopropoxyphenyl)propan-1-one and 1-(5-Nitro-4-isopropoxyphenyl)propan-1-one |
| Bromination | Br₂, FeBr₃ | 1-(3-Bromo-4-isopropoxyphenyl)propan-1-one and 1-(5-Bromo-4-isopropoxyphenyl)propan-1-one |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-Acetyl-4-isopropoxyphenyl)propan-1-one and 1-(5-Acetyl-4-isopropoxyphenyl)propan-1-one |
Electronic and Steric Effects of the Isopropoxy Group on Aromatic Reactivity
The directing and activating effects of the isopropoxy group are a result of a combination of electronic and steric factors.
Electronic Effects: The oxygen atom of the isopropoxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance. libretexts.org This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org This resonance effect outweighs the electron-withdrawing inductive effect of the electronegative oxygen atom. libretexts.org
Reaction Kinetic and Thermodynamic Investigations
Detailed investigations into the kinetics and thermodynamics of reactions involving this compound are not available in the reviewed literature.
Rate Constant Determinations
No specific studies determining the rate constants for reactions involving this compound were found. The determination of rate constants is fundamental to understanding reaction kinetics, typically involving monitoring the concentration of reactants or products over time under controlled conditions. researchgate.netumcs.plaidic.it Methodologies such as spectroscopy or chromatography are often employed for this purpose. However, no such data has been published for this specific ketone.
Activation Energy and Reaction Coordinate Analysis
There is no available information on the activation energy or reaction coordinate analysis for transformations of this compound. Activation energy (Ea), a key parameter derived from the Arrhenius equation, describes the minimum energy required for a reaction to occur and is often determined by studying the effect of temperature on the reaction rate constant. umcs.pllibretexts.org Reaction coordinate diagrams, which plot the energy of a system as a reaction progresses, are also absent from the literature for this compound.
Solvent Effects on Reaction Outcomes and Rates
The influence of solvents on chemical reactions is a critical area of study in organic chemistry, yet specific research into these effects on this compound is lacking.
Influence of Solvent Polarity (Protic vs. Aprotic Media)
While the general principles of solvent effects are well-established, their specific impact on this compound has not been documented. Polar protic solvents, such as water and alcohols, possess O-H or N-H bonds and are effective at solvating both cations and anions. libretexts.orglibretexts.orgmasterorganicchemistry.com They can stabilize charged intermediates and transition states, for example, in SN1 reactions, by hydrogen bonding and dipole interactions. libretexts.orglibretexts.org Polar aprotic solvents, like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), have large dipole moments but lack O-H or N-H bonds, making them less effective at solvating anions but capable of solvating cations. masterorganicchemistry.com This property can enhance the reactivity of nucleophiles in SN2 reactions. libretexts.org Without experimental data, any discussion of how these solvent classes affect reactions of this compound remains purely speculative.
Specific Solvation Effects on Reaction Mechanisms
No studies were found that detail specific solvation effects, such as the formation of solvent cages or preferential solvation of transition states, on the reaction mechanisms of this compound. Such effects can significantly alter reaction pathways and selectivity, but their role in the chemistry of this compound is uncharacterized. researchgate.net
Catalytic Roles of Solvents in Chemical Transformations
The potential for solvents to act as catalysts in reactions involving this compound, for instance, by participating directly in the reaction mechanism (solvolysis) or by facilitating proton transfer, has not been explored in the available literature. libretexts.orgrsc.org
Theoretical and Computational Chemistry of 1 4 Isopropoxyphenyl Propan 1 One
Electronic Structure and Molecular Orbital Analysis
The electronic properties of 1-(4-isopropoxyphenyl)propan-1-one are fundamental to its reactivity and spectroscopic signature. Computational methods provide a powerful lens through which to examine these characteristics.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, likely employing a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry and calculate various electronic parameters. These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
Key outputs from DFT calculations include the total energy, dipole moment, and the distribution of electron density. The molecular electrostatic potential (MEP) map, for instance, would highlight the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. For this compound, the carbonyl oxygen would be expected to be a region of high electron density, while the aromatic protons and the protons on the propyl chain would be relatively electron-deficient.
| Calculated Property | Predicted Value/Information |
| Optimized Geometry | Provides precise bond lengths (e.g., C=O, C-O, C-C) and angles. |
| Total Energy | A measure of the molecule's stability. |
| Dipole Moment | Indicates the overall polarity of the molecule. |
| MEP Map | Visualizes electrostatic potential, identifying reactive sites. |
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.
For this compound, the HOMO is expected to be localized primarily on the electron-rich isopropoxyphenyl ring, indicating its role as an electron donor in chemical reactions. Conversely, the LUMO is likely centered on the propanone moiety, particularly the carbonyl group, which can act as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
| Orbital | Predicted Characteristics |
| HOMO | Localized on the isopropoxyphenyl group; electron-donating character. |
| LUMO | Localized on the propanone group; electron-accepting character. |
| HOMO-LUMO Gap | Influences chemical reactivity and electronic transitions. |
Conformational Analysis and Energy Landscapes
The flexibility of the isopropoxy and propanone side chains allows this compound to exist in various conformations, each with a different energy level. Understanding this conformational landscape is essential for predicting the molecule's predominant shapes and their influence on its properties.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) provides a computationally efficient way to explore the conformational space of a molecule. By using a force field (a set of parameters describing the potential energy of the system), MM calculations can identify stable conformers and the energy barriers between them. For this compound, these calculations would focus on the rotation around the C-O bond of the isopropoxy group and the C-C bonds of the propanone chain.
Molecular dynamics (MD) simulations build upon MM by introducing temperature and time, allowing for the exploration of the molecule's dynamic behavior. mdpi.com An MD simulation would reveal how the molecule samples different conformations over time, providing a more realistic picture of its flexibility and the relative populations of different conformers at a given temperature. The resulting energy landscape would depict the various energy minima (stable conformers) and the transition states connecting them. nih.govresearchgate.netstanford.eduaps.org
| Simulation Type | Predicted Outcome |
| Molecular Mechanics | Identification of low-energy conformers and rotational energy barriers. |
| Molecular Dynamics | Time-dependent conformational changes and population analysis of conformers. |
Spectroscopic Property Prediction from Computational Models
Computational models, particularly DFT, can be used to predict various spectroscopic properties of this compound. Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. nih.govresearchgate.net Each vibrational mode can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. For example, a strong absorption band in the IR spectrum would be predicted for the C=O stretching vibration of the ketone group.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, providing valuable structural information.
| Spectroscopic Property | Predicted Information |
| Vibrational Frequencies (IR/Raman) | Assignment of peaks to specific bond vibrations (e.g., C=O stretch, C-H stretch). |
| NMR Chemical Shifts (¹H, ¹³C) | Prediction of the resonance frequency for each unique proton and carbon atom. |
Intermolecular Interaction Analysis and Supramolecular Assembly Prediction
The way in which molecules of this compound interact with each other in the solid state or in solution determines its macroscopic properties, such as crystal packing and solubility. These interactions are non-covalent and include hydrogen bonding, van der Waals forces, and π-π stacking.
Analysis of the molecular surface and electronic properties can predict the types of intermolecular interactions that are most likely to occur. For this compound, the carbonyl oxygen can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions with neighboring molecules. These interactions would play a crucial role in the formation of supramolecular assemblies, influencing the crystal structure and morphology. bbau.ac.innih.gov Computational methods can be employed to model and visualize these potential supramolecular structures, providing insights into the self-assembly behavior of the compound. rsc.org
| Interaction Type | Predicted Role in Supramolecular Assembly |
| Hydrogen Bonding | The carbonyl oxygen can form hydrogen bonds with suitable donor molecules. |
| π-π Stacking | The aromatic rings can stack on top of each other, contributing to crystal stability. |
| van der Waals Forces | Contribute to the overall packing efficiency in the solid state. |
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto a unique molecular surface, it provides a detailed picture of how molecules interact with their neighbors. The surface is defined by points where the contribution of the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
For this compound, the Hirshfeld surface would be generated to analyze the close contacts between adjacent molecules. The analysis partitions the surface into regions corresponding to specific atom-pair contacts, allowing for the quantification of these interactions as percentages of the total surface area. Given the compound's structure, the most significant interactions would be:
H···H Contacts: As with most organic molecules, contacts between hydrogen atoms would constitute the largest portion of the Hirshfeld surface, arising from the numerous hydrogen atoms on the phenyl ring, isopropoxy group, and propanone chain.
O···H/H···O Contacts: These represent potential hydrogen bonds, primarily weak C-H···O interactions. The carbonyl oxygen and the ether oxygen of the isopropoxy group are potential hydrogen bond acceptors, interacting with hydrogen atoms from neighboring molecules. These interactions are often visible as distinct red spots on the d_norm mapped surface, indicating close contacts.
C···H/H···C Contacts: These interactions are indicative of C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-system of the aromatic ring of another.
C···C Contacts: These contacts can suggest the presence of π-π stacking interactions between the phenyl rings of adjacent molecules.
A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. The distribution and features of this plot, such as the presence of sharp "spikes," can confirm the types of interactions governing the crystal packing.
Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound This table is illustrative and shows the type of data generated from a Hirshfeld analysis. Actual values would require experimental crystal structure data.
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 50.5 |
| O···H / H···O | 25.2 |
| C···H / H···C | 18.3 |
| C···C | 4.1 |
| Other | 1.9 |
PIXEL Calculations for Interaction Energies
While Hirshfeld analysis visualizes and quantifies contacts, PIXEL calculations provide a quantitative measure of the energetic contributions of these interactions. This method calculates the lattice energy of a crystal by summing the interaction energies between a central molecule and its neighbors. The total interaction energy is partitioned into physically meaningful components: coulombic (electrostatic), polarization, dispersion, and repulsion.
For a crystal of this compound, PIXEL calculations would be performed on the crystal structure (obtained from X-ray diffraction) to understand the forces holding the molecules together. The analysis would quantify the stabilization provided by different types of molecular pairs (dimers) within the lattice. For instance, it could separately calculate the energy of a dimer linked by C-H···O hydrogen bonds and a dimer arranged in a π-stacked configuration. This allows for a detailed ranking of the energetic importance of each specific interaction, complementing the geometric analysis from the Hirshfeld surface. Studies on similar molecules have demonstrated the utility of this approach in dissecting the contributions to crystal packing.
Table 2: Illustrative PIXEL Interaction Energy Calculations for a Molecular Pair in a Hypothetical this compound Crystal This table is for illustrative purposes. The values represent the kind of energetic data obtained from PIXEL calculations for a specific molecular dimer within the crystal.
| Energy Component | Energy (kJ/mol) |
|---|---|
| Coulombic | -18.5 |
| Polarization | -7.2 |
| Dispersion | -35.8 |
| Repulsion | 21.3 |
| Total Interaction Energy | -40.2 |
Modeling of Hydrogen Bonding and π-Stacking Interactions
The stability and structure of molecular assemblies are often governed by a combination of hydrogen bonding and π-π stacking. Computational modeling is essential for elucidating the nature and strength of these non-covalent interactions.
Hydrogen Bonding: In this compound, the primary hydrogen bonds are of the weak C-H···O type, as there are no classic O-H or N-H donor groups. Quantum chemical calculations, often using Density Functional Theory (DFT), can be used to model these interactions. By analyzing the geometry (bond distance and angle) and calculating the binding energy of a dimer, the strength of these hydrogen bonds can be determined. The Quantum Theory of Atoms in Molecules (QTAIM) can also be applied to identify bond critical points (BCPs) between the donor hydrogen and acceptor oxygen, providing further evidence of an interaction.
π-Stacking Interactions: The phenyl rings in this compound can interact via π-π stacking. The geometry of this stacking can vary, including face-to-face or offset arrangements. Computational models can calculate the interaction energy between two aromatic rings, revealing the most stable configuration. The presence of the electron-donating isopropoxy group influences the electron density of the π-system, which in turn affects the nature and strength of the stacking interaction.
The interplay between these two forces is crucial; hydrogen bonding can influence the geometry and strength of π-stacking interactions, and vice-versa, creating a complex supramolecular architecture.
Computational Studies on Reaction Pathways and Transition States
Computational chemistry is a fundamental tool for investigating reaction mechanisms, allowing for the exploration of potential energy surfaces and the characterization of transient species like transition states. For this compound, such studies could focus on reactions involving its ketone functional group.
A common reaction is the nucleophilic addition to the carbonyl carbon. Computational modeling can be used to map the entire reaction coordinate for the approach of a nucleophile. This involves:
Locating Reactants and Products: The geometries of the starting material (the ketone and the nucleophile) and the final product (the tetrahedral intermediate) are optimized to find their lowest energy structures.
Identifying the Transition State (TS): The transition state is a first-order saddle point on the potential energy surface. Computational algorithms can locate this structure, which represents the highest energy barrier of the reaction.
Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical parameter that determines the reaction rate.
Verifying the Pathway: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.
These computational studies provide mechanistic insights that are often difficult to obtain through experimental means alone, such as understanding how the electronic properties of the isopropoxy-substituted phenyl ring affect the reactivity of the carbonyl group.
Advanced Analytical Characterization of 1 4 Isopropoxyphenyl Propan 1 One and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(4-isopropoxyphenyl)propan-1-one by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals in a solvent like CDCl₃ would be:
A doublet for the six equivalent methyl protons of the isopropyl group.
A septet for the single methine proton of the isopropyl group, split by the six adjacent methyl protons.
A triplet for the methyl protons of the propanoyl group.
A quartet for the methylene (B1212753) protons of the propanoyl group, adjacent to the methyl group.
An AA'BB' system of two doublets for the four aromatic protons, characteristic of a 1,4-disubstituted benzene (B151609) ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts for this compound are based on data from analogous structures like 1-(4-isobutylphenyl)propan-1-one (B135077) nih.gov. The key signals include the carbonyl carbon, aromatic carbons (including the ipso-carbons and the protonated carbons), and the aliphatic carbons of the isopropoxy and propanoyl groups docbrown.info.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Splitting Pattern (¹H) |
| Propanoyl -CH₃ | ~1.2 | ~8 | Triplet |
| Propanoyl -CH₂- | ~3.0 | ~36 | Quartet |
| Isopropyl -CH(CH₃)₂ | ~1.4 | ~22 | Doublet |
| Isopropyl -C H(CH₃)₂ | ~4.6 | ~70 | Septet |
| Aromatic C-H (ortho to C=O) | ~7.9 | ~130 | Doublet |
| Aromatic C-H (ortho to -O) | ~6.9 | ~115 | Doublet |
| Aromatic C (ipso, C-C=O) | - | ~130 | - |
| Aromatic C (ipso, C-O) | - | ~162 | - |
| Carbonyl C=O | - | ~200 | - |
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to confirm the assignments made in 1D NMR.
COSY: A ¹H-¹H COSY spectrum would show correlations between the protons of the ethyl group (triplet and quartet) and between the methine and methyl protons of the isopropyl group researchgate.net. It would also confirm the coupling between the ortho- and meta-protons on the aromatic ring.
HSQC: An HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum mdpi.com.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to specific bond vibrations. For this compound, the key absorptions are similar to those of related aromatic ketones like 1-(4-methoxyphenyl)propan-1-one nist.gov. The most prominent peaks include a strong absorption for the carbonyl (C=O) stretch, stretches for the aromatic C-O-C ether linkage, and various C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule docbrown.infolibretexts.org.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations horiba.com. The spectrum would be expected to show strong bands for the aromatic ring stretching vibrations and the C=O bond mdpi.comnih.gov. The symmetric vibrations of the isopropoxy group would also be Raman active.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | 1670-1685 | 1670-1685 | Strong (IR), Medium (Raman) |
| Aromatic C=C | Stretch | 1585-1600, 1485-1500 | 1585-1600 | Medium-Strong |
| Aryl-O-C | Asymmetric Stretch | 1240-1260 | Weak | Strong (IR) |
| Aryl-O-C | Symmetric Stretch | 1020-1075 | Strong | Medium (IR), Strong (Raman) |
| Aliphatic C-H | Stretch | 2850-2980 | 2850-2980 | Medium-Strong |
| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 | Medium-Weak |
| Aromatic C-H | Out-of-plane bend | 810-840 | - | Strong (IR) |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The spectrum of this compound is expected to show absorptions characteristic of an aromatic ketone.
π→π* Transition: A strong absorption band is expected at a lower wavelength (around 250-280 nm) due to the π→π* transition within the conjugated system of the benzene ring and the carbonyl group msu.edu. The alkoxy substituent on the ring typically causes a bathochromic (red) shift compared to unsubstituted propiophenone (B1677668).
n→π* Transition: A weaker, longer-wavelength absorption band (around 300-330 nm) is anticipated, corresponding to the forbidden n→π* transition of the non-bonding electrons on the carbonyl oxygen to the π* anti-bonding orbital masterorganicchemistry.com. For similar chalcone (B49325) structures, this absorption can be found at even longer wavelengths researchgate.net.
Chromatographic Separation Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for separating this compound from impurities and for performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile technique for the analysis of non-volatile or thermally unstable compounds. A typical method for this compound would involve reversed-phase chromatography.
Stationary Phase: A C18 or C8 column is commonly used, providing a non-polar surface for interaction.
Mobile Phase: A gradient elution using a mixture of water (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typical nih.gov. The gradient would start with a higher water content and gradually increase the organic solvent percentage to elute the compound.
Detection: A UV detector set at the λmax of the π→π* transition (e.g., ~275 nm) would provide high sensitivity for detection and quantification researchgate.net.
Validation: A developed HPLC method would be validated for linearity, accuracy, precision, and specificity according to established guidelines to ensure reliable quantitative results nih.gov.
Gas Chromatography (GC) for Volatile Product Analysis
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound.
Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5 or DB-17) would be appropriate for separating the compound from potential volatile impurities.
Injection: A split/splitless injector is used to introduce a small, precise volume of the sample, which is typically dissolved in a volatile organic solvent.
Oven Program: A temperature program would be employed, starting at a lower temperature and ramping up to ensure the separation of components with different boiling points.
Detection: A Flame Ionization Detector (FID) is a common choice, offering excellent sensitivity for organic compounds. For structural confirmation, a mass spectrometer (MS) can be coupled to the GC, allowing for the identification of the compound based on its mass spectrum and fragmentation pattern nih.govnist.gov.
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This section explores various MS methods for the detailed structural analysis of this compound.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with a beam of high-energy electrons, typically at 70 eV. This process results in the formation of a molecular ion and numerous fragment ions, which provide a characteristic fragmentation pattern that can be used for structural elucidation and database matching.
For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern is dominated by cleavages at the bonds adjacent to the carbonyl group and the phenyl ring. Key fragmentation pathways include the alpha-cleavage of the propanoyl group and the loss of the isopropoxy group.
Key Fragmentation Peaks in EI-MS of this compound
| Fragment Ion | Proposed Structure | m/z (amu) |
| [M]⁺ | [C₁₂H₁₆O₂]⁺ | 192 |
| [M-CH₃CH₂]⁺ | [C₁₀H₁₁O₂]⁺ | 163 |
| [M-CH(CH₃)₂]⁺ | [C₉H₉O₂]⁺ | 149 |
| [C₇H₇O]⁺ | [4-isopropoxyphenyl]⁺ | 121 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a sample solution is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.
For this compound, ESI-MS analysis would primarily show the protonated molecule at an m/z corresponding to its molecular weight plus the mass of a proton. This technique is less prone to fragmentation compared to EI-MS, making it ideal for determining the molecular weight of the parent compound.
Primary Ions in ESI-MS of this compound
| Ion | m/z (amu) |
| [M+H]⁺ | 193 |
| [M+Na]⁺ | 215 |
| [2M+H]⁺ | 385 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to obtain structural information about a specific ion. In a typical MS/MS experiment, a precursor ion (e.g., the [M+H]⁺ ion of this compound from ESI) is selected in the first mass analyzer, subjected to fragmentation, and the resulting product ions are analyzed in a second mass analyzer. This process, known as collision-induced dissociation (CID), provides detailed information about the connectivity of atoms within the molecule.
The fragmentation of the protonated this compound [M+H]⁺ ion would likely involve the loss of neutral molecules such as water and propene.
Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) for High-Resolution Analysis
Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) combines the separation power of liquid chromatography with the high mass accuracy and resolution of a Q-TOF mass spectrometer. This powerful technique allows for the precise determination of elemental compositions of precursor and product ions, which is crucial for identifying unknown compounds and confirming the structures of known ones. The high resolution of the TOF analyzer allows for the differentiation of ions with very similar nominal masses.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid.
Single-Crystal X-ray Diffraction
Powder X-ray Diffraction (PXRD) for Polymorphism Studies
No specific research findings on the use of Powder X-ray Diffraction for polymorphism studies of this compound are available in the public domain.
Applications and Advanced Materials Science Based on 1 4 Isopropoxyphenyl Propan 1 One Scaffolds
Role as an Intermediate in Fine Chemical Synthesis
In the realm of fine chemical synthesis, 1-(4-Isopropoxyphenyl)propan-1-one is a valuable precursor for the creation of more intricate molecular architectures. Its utility stems from the reactivity of the ketone functional group and the potential for modification of the aromatic ring.
Precursor for Complex Organic Molecules
The structure of this compound makes it an ideal starting material for the synthesis of complex organic molecules, including biologically active compounds. One of the primary applications of this compound is in the synthesis of chalcones, which are α,β-unsaturated ketones. Chalcones are formed through a Claisen-Schmidt condensation reaction between an acetophenone (B1666503) derivative, such as this compound, and a benzaldehyde (B42025) derivative. jchemrev.comnih.gov
These chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. jchemrev.comjchemrev.com The isopropoxyphenyl group from the parent molecule can be a key determinant in the biological efficacy of the resulting chalcone (B49325) derivatives.
Below is a table summarizing the role of this compound as a precursor:
| Precursor | Reaction Type | Resulting Intermediate | Potential Applications of Intermediate |
| This compound | Claisen-Schmidt Condensation | Chalcone derivatives | Pharmaceuticals, Agrochemicals |
Building Block for Heterocyclic Compounds
The chalcones derived from this compound are themselves important intermediates for the synthesis of a variety of heterocyclic compounds. nih.gov Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are fundamental components of many pharmaceuticals and other functional materials.
For instance, the α,β-unsaturated ketone moiety in these chalcones can react with various dinucleophiles to form different heterocyclic rings. Common examples include the synthesis of:
Pyrimidines: These six-membered heterocyclic rings can be synthesized by reacting the chalcone intermediate with urea (B33335) or thiourea. Pyrimidine derivatives are known to possess a wide range of biological activities.
Pyrazoles: These five-membered heterocyclic compounds are formed through the reaction of chalcones with hydrazine (B178648) derivatives. Pyrazole-containing molecules are utilized in various medicinal applications.
The synthesis of these heterocyclic systems highlights the importance of this compound as a foundational building block. The isopropoxyphenyl substituent can influence the electronic properties and ultimately the biological activity of the final heterocyclic product.
Contributions to Materials Science and Engineering
Beyond its role in fine chemical synthesis, the structural features of this compound lend themselves to the development of advanced materials with specific functionalities.
Organic Electronics and Optoelectronic Materials Development
While direct applications of this compound in organic electronics are not extensively documented in readily available literature, its derivatives, particularly those with extended π-conjugated systems, hold potential in this field. Chalcones, for example, possess a conjugated system that can be further extended and modified to tune their electronic and optical properties.
Furthermore, the isopropoxyphenyl group can influence the molecular packing and thin-film morphology of organic materials, which are critical factors for their performance in electronic devices. The development of liquid crystalline materials containing similar structural motifs suggests that derivatives of this compound could be explored for applications in displays and other optoelectronic devices. mdpi.commdpi.comresearchgate.net
Polymer Chemistry and Specialty Chemicals Production
The isopropoxyphenyl moiety is a structural feature found in various specialty polymers. While direct polymerization of this compound is not a common route, its derivatives can be designed as monomers for polymerization. For instance, the introduction of a polymerizable group, such as a vinyl or acrylate (B77674) function, onto the aromatic ring or as a modification of the propanone side chain could yield monomers suitable for creating polymers with specific thermal and mechanical properties. mdpi.comlibretexts.orgnsf.gov
The properties of such polymers would be influenced by the rigid aromatic core and the flexible isopropoxy group, potentially leading to materials with interesting characteristics for various applications.
Advanced Functional Materials, e.g., as a Bisphenol A (BPA) Replacement
There is a significant and ongoing effort to find safer alternatives to Bisphenol A (BPA), a chemical widely used in the production of polycarbonate plastics and epoxy resins, due to its endocrine-disrupting properties. google.comeu-parc.eu The search for BPA substitutes often focuses on molecules that can mimic the desirable properties of BPA without its adverse health effects.
Compounds containing bis-phenol structures are key candidates for BPA replacement. While this compound is not a direct replacement, its derivatives could be chemically transformed into bisphenolic structures. The isopropoxyphenyl group is of interest in this context as modifications to the substituents on the phenyl rings of BPA analogs are a key strategy in developing safer alternatives. Research into various bisphenol derivatives is active, with a focus on reducing or eliminating estrogenic activity. researchgate.net
Catalysis and Ligand Design Research
The unique electronic and structural characteristics of this compound make it an intriguing candidate for research in catalysis and ligand design. The presence of a ketone functional group, an isopropoxy-substituted phenyl ring, and a prochiral center after modification offers a rich platform for the development of novel catalytic systems and chiral ligands.
Use in Metal-Organic Frameworks (MOFs) Research
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic ligands. The versatility of MOF structures allows for their application in gas storage, separation, and catalysis. The incorporation of functional groups into the organic linkers is a key strategy for tuning the properties of MOFs.
While direct utilization of this compound as a linker is not feasible due to the lack of common coordinating groups, its derivatives could serve as functionalized organic linkers. For instance, the introduction of carboxylate or other coordinating moieties onto the phenyl ring would enable its integration into MOF structures. The ketone group within such a linker could then decorate the pores of the resulting MOF.
The presence of a ketone functionality within the MOF's channels can significantly enhance its properties. Research has shown that ketone-functionalized MOFs can exhibit improved performance in specific applications. nih.gov For example, a MOF constructed with a carbonylated tetracarboxylic acid ligand demonstrated high CO2 uptake and selectivity. nih.gov The carbonyl groups within the pores can act as polar sites, leading to stronger interactions with guest molecules like CO2.
Table 1: Potential Modifications of this compound for MOF Linker Synthesis
| Modification Strategy | Resulting Functional Group | Potential Application in MOFs |
| Carboxylation of the Phenyl Ring | Carboxylic Acid | Coordination with metal centers to form the framework |
| Functionalization of the Propanone Side Chain | Introduction of coordinating groups | Tailoring pore environment and catalytic activity |
The isopropoxy group on the phenyl ring of a linker derived from this compound could also influence the MOF's properties by adding steric bulk and altering the electronic nature of the linker, which in turn can affect the framework's topology and stability. rsc.org
Ligand Design for Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. The design of chiral ligands is central to the development of efficient asymmetric catalysts. nih.gov
This compound is a prochiral ketone, meaning it can be converted into a chiral molecule, specifically a chiral alcohol, through asymmetric reduction. This transformation itself is a significant area of research, with numerous catalytic systems being developed for the enantioselective reduction of prochiral ketones. The resulting chiral alcohol, 1-(4-isopropoxyphenyl)propan-1-ol, could then serve as a precursor for the synthesis of novel chiral ligands.
The general approach to designing chiral ligands from such precursors involves several synthetic steps to introduce coordinating atoms like phosphorus, nitrogen, or sulfur. The inherent chirality of the alcohol would be transferred to the final ligand, creating a chiral environment around a metal center in a catalyst.
Table 2: Hypothetical Chiral Ligand Synthesis from this compound
| Precursor | Chiral Intermediate | Potential Ligand Class | Target Catalytic Reaction |
| This compound | (R)- or (S)-1-(4-Isopropoxyphenyl)propan-1-ol | Chiral Phosphines, Diamines, or Amino Alcohols | Asymmetric Hydrogenation, C-C Bond Formation |
The electronic properties of the isopropoxy-substituted phenyl ring could influence the catalytic activity of a metal complex bearing a ligand derived from this scaffold. The electron-donating nature of the isopropoxy group could modulate the electron density at the metal center, thereby affecting its reactivity and selectivity in a catalytic cycle. The design and synthesis of such ligands represent a promising avenue for discovering new and efficient asymmetric catalysts. tcichemicals.com
Photocatalytic Applications
Photocatalysis utilizes light to drive chemical reactions in the presence of a photocatalyst. Aryl ketones are known to be photoactive compounds that can participate in various photochemical processes. Upon absorption of light, they can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. These excited states can initiate chemical reactions through energy transfer or electron transfer processes.
The this compound scaffold possesses a chromophoric aryl ketone moiety, suggesting its potential in photocatalytic applications. The isopropoxy group, being an electron-donating group, can influence the energy levels of the excited states and the photophysical properties of the molecule.
Aryl ketones can act as photosensitizers, where they absorb light and then transfer the energy to another molecule, which then undergoes a chemical reaction. This has been demonstrated in the sensitized photolysis of various substrates. rsc.org Furthermore, recent research has explored the direct use of aryl ketones in photocatalytic reactions, such as the α-arylation of other ketones. researchgate.net
Table 3: Potential Photocatalytic Reactions Involving this compound Scaffolds
| Role of the Scaffold | Type of Photocatalytic Reaction | Potential Outcome |
| As a Photosensitizer | Energy transfer to a substrate | Initiation of various organic transformations |
| As a Substrate | Photocatalytic degradation | Decomposition into smaller, less harmful molecules |
| As a Photocatalyst | α-arylation of ketones | Formation of new C-C bonds |
The photocatalytic degradation of organic pollutants is another area where this compound or its derivatives could be investigated. While the compound itself could be a target for degradation studies, its photoactive nature also suggests its potential as a sensitizer (B1316253) to promote the degradation of other persistent organic pollutants. The specific reaction pathways and efficiencies would depend on the reaction conditions and the other chemical species present.
Supramolecular Chemistry and Crystal Engineering of 1 4 Isopropoxyphenyl Propan 1 One and Analogues
Design and Synthesis of Co-crystals and Inclusion Compounds
The design of co-crystals and inclusion compounds of 1-(4-isopropoxyphenyl)propan-1-one hinges on the strategic use of non-covalent interactions. Co-crystals are multicomponent systems where an active pharmaceutical ingredient (API) and a coformer are present in a specific stoichiometric ratio within the same crystal lattice. This approach is a promising strategy to enhance the physicochemical properties of substances, such as solubility and stability. The formation of co-crystals can be achieved through various methods, including solvent evaporation, grinding (neat or liquid-assisted), and slurry conversion. jpionline.orgresearchgate.net
The key to forming co-crystals with this compound lies in identifying suitable coformers that can establish robust intermolecular interactions with its functional groups. The ketone's carbonyl group is a primary hydrogen bond acceptor, while the isopropoxy group and the aromatic ring can also participate in weaker interactions. Potential coformers could include molecules with strong hydrogen bond donors, such as carboxylic acids or amides, which can interact with the carbonyl oxygen of the ketone.
For instance, the synthesis of co-crystals involving isoniazid (B1672263) derivatives with ketones like butan-2-one and propan-2-one has been successfully demonstrated. These were synthesized by reacting isoniazid with the respective ketone in the presence of a coformer like 2,4-dihydroxybenzoic acid or 1-naphthoic acid. nih.gov A similar strategy could be employed for this compound.
Inclusion compounds, where one chemical compound (the "host") forms a cavity in which molecules of a second "guest" compound are located, are another avenue for the supramolecular assembly of this ketone. Cyclodextrins are common hosts for aromatic ketones, encapsulating the guest molecule within their hydrophobic cavity. researchgate.net
Investigation of Intermolecular Interactions in the Solid State
Hydrogen Bonding Networks (C-H•••O, C=O•••π)
While lacking strong hydrogen bond donors, this compound can participate in a network of weak hydrogen bonds. The carbonyl oxygen is a potent hydrogen bond acceptor, capable of forming C-H•••O interactions with neighboring molecules. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal lattice.
In the crystal structure of a related compound, {2,7-Dimethoxy-8-[4-(propan-2-yloxy)benzoyl]naphthalen-1-yl}[4-(propan-2-yloxy)phenyl]methanone, which contains the 4-isopropoxybenzoyl moiety, the molecules are linked via C—H⋯O hydrogen bonds, forming a three-dimensional network. iucr.org This suggests that similar interactions would be prominent in the crystal structure of this compound.
Furthermore, the interaction between a carbonyl group and a π-system (C=O•••π) is another potential stabilizing force. The electron-rich π-cloud of the aromatic ring can interact with the electrophilic carbon of the carbonyl group of an adjacent molecule.
π-Stacking Interactions and Aromatic Influence
The presence of the phenyl ring in this compound makes it a candidate for π-stacking interactions. These non-covalent interactions between aromatic rings are crucial in the formation of supramolecular assemblies. The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements, and they play a significant role in the stability of the crystal packing.
The isopropoxy substituent on the phenyl ring can influence these interactions. Electron-donating groups can affect the quadrupole moment of the aromatic ring, which in turn modulates the nature and strength of the π-stacking. In some cases, bulky substituents can sterically hinder ideal π-stacking, leading to offset or displaced arrangements. researchgate.net
Van der Waals and Dipole-Dipole Interactions
The polar carbonyl group introduces a dipole moment to the molecule, leading to dipole-dipole interactions. In the crystal lattice, molecules will tend to align in a way that maximizes the favorable interactions between these dipoles, further stabilizing the solid-state structure.
Crystal Packing and Polymorphism Studies
Polymorphism is the ability of a compound to exist in more than one crystalline form. rsc.org Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Organic molecules, particularly those with conformational flexibility like this compound, are prone to polymorphism. The rotation around the single bonds connecting the phenyl ring, the carbonyl group, and the propyl chain can lead to different molecular conformations that may pack into different crystal lattices.
The study of polymorphism in related systems, such as isoquinolinone–arylidenehydrazine derivatives, has shown that both different molecular conformations and different stacking arrangements can lead to the formation of polymorphs with distinct properties. rsc.org For this compound, it is conceivable that different crystallization conditions could lead to the isolation of multiple polymorphic forms. Computational methods for crystal structure prediction can be a valuable tool in identifying potential polymorphs.
Solid-State Chemical Reactions Guided by Crystal Engineering Principles
The arrangement of molecules in a crystal can be exploited to control the outcome of chemical reactions. Solid-state reactions are often guided by topochemical principles, where the reaction proceeds with a minimum of atomic and molecular movement. scispace.com The study of the solid-state photochemistry of ketones has revealed novel reactions that are not observed in solution. ubc.ca
For aromatic ketones, photochemical reactions such as Norrish Type I and Type II processes, as well as photodimerization, are well-documented. The specific reaction pathway and the stereochemistry of the products can be dictated by the crystal packing. For instance, the solid-state photolysis of certain ketones can lead to the formation of oxetanes through a [2+2] cycloaddition, a reaction that is often not favored in solution. ubc.ca
In the case of this compound, the precise arrangement of molecules in the crystal lattice could potentially pre-organize them for specific photoreactions. For example, if the molecules pack in a head-to-tail fashion with appropriate proximity between the carbonyl group of one molecule and the aromatic ring of another, a solid-state photocycloaddition could be envisioned. The principles of crystal engineering could therefore be applied to design crystal structures of this ketone that favor a particular solid-state reaction, leading to novel products with high selectivity. scispace.com
Photochemical Properties and Reactions of 1 4 Isopropoxyphenyl Propan 1 One
Photophysical Processes: Absorption, Emission, and Energy Transfer
The absorption of ultraviolet (UV) light by 1-(4-isopropoxyphenyl)propan-1-one promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). The UV-Vis absorption spectrum is expected to be characterized by multiple bands arising from π → π* and n → π* electronic transitions. For the analogous compound propiophenone (B1677668), absorption maxima in hexane (B92381) are observed at approximately 238 nm and 277 nm, which are attributed to π → π* transitions of the benzene (B151609) ring and the carbonyl group, respectively sigmaaldrich.com. A weaker, longer-wavelength absorption band, typical for an n → π* transition, is also expected. The presence of the isopropoxy group, an electron-donating substituent on the phenyl ring, is likely to cause a bathochromic (red) shift in the π → π* absorption bands compared to unsubstituted propiophenone.
Upon excitation, the molecule can return to the ground state through several photophysical pathways, including fluorescence (emission from the S₁ state) and intersystem crossing (ISC) to an excited triplet state (T₁). Aromatic ketones like propiophenone derivatives are known to undergo efficient intersystem crossing. From the T₁ state, the molecule can either phosphoresce (emission from the T₁ state) or return to the ground state via non-radiative decay. The efficiency of these processes is quantified by their respective quantum yields (Φ). For many aromatic ketones, the quantum yield of intersystem crossing (Φ_ISC) is high, often approaching unity, meaning that the formation of the triplet state is a dominant process.
Energy transfer is another critical photophysical process. If a suitable acceptor molecule with a lower triplet energy is present, the excited triplet state of this compound can transfer its energy to the acceptor, a process known as triplet-triplet energy transfer. This is a common mechanism in photosensitization reactions.
Table 1: Anticipated Photophysical Properties of this compound and its Analogs
| Property | Propiophenone | 4-Methoxypropiophenone (Anticipated) | This compound (Anticipated) |
| UV Absorption Maxima (λ_max) | ~238 nm, ~277 nm (π → π); longer λ for n → π sigmaaldrich.com | Red-shifted π → π* bands | Red-shifted π → π* bands |
| Fluorescence | Typically weak | Expected to be weak | Expected to be weak |
| Intersystem Crossing (ISC) | Efficient | Expected to be efficient | Expected to be efficient |
| Phosphorescence | Observable at low temperatures | Expected to be observable at low temperatures | Expected to be observable at low temperatures |
Photochemical Reactivity of the Carbonyl Group
The excited carbonyl group of this compound, particularly in its triplet state, is the origin of its rich photochemical reactivity. The primary photochemical reactions of such ketones include Paterno-Büchi reactions, Norrish Type I and Type II photoreactions, and photoinduced electron transfer reactions.
Paterno-Büchi Reactions and Oxetane (B1205548) Formation
The Paterno-Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and an alkene in its ground state, leading to the formation of a four-membered ether ring known as an oxetane wikipedia.orgresearchgate.net. This reaction is a synthetically useful method for constructing oxetane rings, which are present in some biologically active molecules researchgate.net. The reaction typically proceeds via the triplet excited state of the ketone, which adds to the alkene to form a 1,4-biradical intermediate. Subsequent ring closure of this biradical yields the oxetane product rsc.orgmdpi.com. The regioselectivity and stereoselectivity of the reaction are influenced by the stability of the biradical intermediate and steric factors researchgate.net. It is expected that this compound would undergo Paterno-Büchi reactions with various alkenes upon UV irradiation.
Norrish Type I and Type II Photoreactions
Norrish reactions are characteristic photochemical processes of aldehydes and ketones tau.ac.il.
Norrish Type I Reaction: This reaction involves the homolytic cleavage (α-cleavage) of the bond between the carbonyl carbon and one of the adjacent α-carbons. For this compound, this would lead to the formation of a 4-isopropoxybenzoyl radical and an ethyl radical. These radicals can then undergo a variety of secondary reactions, including decarbonylation of the acyl radical to form a 4-isopropoxyphenyl radical, followed by recombination or reaction with the solvent.
Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate mdpi.com. For this compound, which possesses γ-hydrogens on the ethyl group, this is a likely reaction pathway. The resulting biradical can then undergo one of two main secondary reactions:
Cleavage (fragmentation): This leads to the formation of an alkene (ethene) and an enol, which would tautomerize to 4-isopropoxyacetophenone researchgate.net.
Cyclization (Yang cyclization): This results in the formation of a cyclobutanol (B46151) derivative mdpi.com.
The competition between Norrish Type I and Type II reactions, as well as between cleavage and cyclization in the Type II process, is influenced by the molecular structure, the nature of the excited state (singlet or triplet), and the reaction conditions such as the solvent.
Photoinduced Electron Transfer (PET) Reactions
Photoinduced electron transfer (PET) can occur when the excited state of this compound interacts with a suitable electron donor or acceptor. In the presence of a good electron donor, the excited ketone can act as an electron acceptor, leading to the formation of a radical anion of the ketone and a radical cation of the donor. Conversely, with a strong electron acceptor, the excited ketone can act as an electron donor. The isopropoxy group, being electron-donating, may influence the electron transfer potential of the molecule. These PET processes generate reactive radical ion intermediates that can initiate subsequent chemical transformations.
Photodegradation Studies and Stability Under Irradiation
The photochemical reactions described above contribute to the photodegradation of this compound upon exposure to UV radiation. The Norrish Type I and Type II reactions, in particular, lead to the cleavage of covalent bonds and the formation of smaller molecules, resulting in the breakdown of the original compound. The stability of the compound under irradiation will depend on the quantum yields of these photochemical processes. Compounds with high quantum yields for photoreaction will degrade more rapidly.
The photodegradation pathway and the nature of the resulting photoproducts are important considerations in various applications, for instance, in the context of the environmental fate of the compound or its stability in formulations exposed to light. Studies on the photodegradation of phenyl vinyl ketone polymers, which contain analogous acetophenone (B1666503) subgroups, show that Norrish Type II reactions are a primary degradation pathway bris.ac.ukresearchgate.net. It is reasonable to assume that similar pathways would be significant for this compound.
Mechanistic Investigations of Photoinduced Transformations
The detailed mechanisms of the photoinduced transformations of ketones like this compound can be investigated using a variety of experimental and computational techniques. Time-resolved spectroscopic methods, such as laser flash photolysis, are employed to detect and characterize transient intermediates like excited triplet states and biradicals, providing insights into their lifetimes and reaction kinetics. Product analysis studies, often using chromatographic and spectroscopic techniques, help to identify the final products of the photoreactions and to determine their quantum yields.
Computational chemistry can also provide valuable mechanistic insights by modeling the potential energy surfaces of the excited states and the reaction pathways leading to different products chemspider.com. Such studies can help to rationalize the observed reactivity and selectivity of the photochemical reactions. For instance, the solvent can play a crucial role in the photochemistry of ketones by influencing the relative energies of the n,π* and π,π* triplet states, which in turn affects their reactivity rsc.orgbohrium.com.
Table 2: Summary of Potential Photochemical Reactions of this compound
| Reaction Type | Description | Key Intermediates | Potential Products |
| Paterno-Büchi | [2+2] photocycloaddition with an alkene wikipedia.orgresearchgate.net | 1,4-biradical | Oxetane |
| Norrish Type I | α-cleavage of the carbonyl-carbon bond tau.ac.il | Acyl and alkyl radicals | Decarbonylation products, recombination products |
| Norrish Type II | Intramolecular γ-hydrogen abstraction mdpi.com | 1,4-biradical | 4-Isopropoxyacetophenone, ethene, cyclobutanol derivative |
| Photoinduced Electron Transfer (PET) | Electron transfer with a donor or acceptor | Radical ions | Products from radical ion reactions |
Excited State Characterization (Singlet/Triplet)
No information was found regarding the experimental characterization of the singlet and triplet excited states of this compound.
Quantum Yield Determinations
No data on the quantum yield of any photochemical process involving this compound could be retrieved.
Derivatization Strategies and Synthetic Transformations of 1 4 Isopropoxyphenyl Propan 1 One
Functionalization of the Ketone Moiety
The carbonyl group of the ketone is a primary site for a range of chemical reactions, enabling its conversion into other functional groups.
The reduction of the ketone in 1-(4-isopropoxyphenyl)propan-1-one to its corresponding secondary alcohol, 1-(4-isopropoxyphenyl)propan-1-ol, is a fundamental transformation. This reaction is a key step in the synthesis of various compounds. For instance, this reduction is the initial step in a multi-step synthesis of a patented compound, highlighting its industrial relevance. The choice of reducing agent can influence the stereochemical outcome of the reaction, a critical consideration in asymmetric synthesis.
A common method for this reduction involves the use of sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. This process is efficient and typically yields the desired alcohol in high purity. Another approach involves catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C).
| Reactant | Reagent(s) and Conditions | Product |
| This compound | 1. NaBH4, CH3OH, 25 °C, 2 h; 2. H2O | 1-(4-Isopropoxyphenyl)propan-1-ol |
| This compound | H2, Pd/C, Ethanol, Room Temperature, Atmospheric Pressure | 1-(4-Isopropoxyphenyl)propan-1-ol |
| 4'-Isopropoxypropiophenone | Hydrogenation over a 5% Pd/C catalyst in ethanol | 1-(4-isopropoxyphenyl)propan-1-ol |
The carbonyl group of this compound readily reacts with hydroxylamine (B1172632) and its derivatives to form oximes, or with hydrazine (B178648) and its derivatives to form hydrazones. These reactions are classic examples of condensation reactions of ketones.
The formation of an oxime from 4'-isopropoxypropiophenone, another name for this compound, has been documented as an intermediate step in the synthesis of certain organic compounds. For example, the reaction with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521) yields the corresponding ketoxime. Similarly, reaction with hydrazine hydrate (B1144303) can produce the hydrazone. These derivatives are often crystalline solids and can be used for the characterization of the parent ketone. They also serve as versatile intermediates for further transformations, such as the Beckmann rearrangement of oximes to amides.
| Reactant | Reagent(s) and Conditions | Product |
| This compound | NH2OH·HCl, NaOH, Ethanol/Water, Reflux | This compound oxime |
| This compound | N2H4·H2O, Ethanol, Reflux | This compound hydrazone |
| 4'-Isopropoxypropiophenone | Hydroxylamine hydrochloride, sodium hydroxide | 4'-isopropoxypropiophenone oxime |
The generation of enones and enol ethers from this compound introduces a site of unsaturation, providing a handle for a variety of subsequent reactions, including cycloadditions and conjugate additions.
While direct dehydrogenation to form the corresponding α,β-unsaturated ketone (enone) can be challenging, alternative strategies can be employed. One common method involves α-halogenation followed by elimination. For instance, bromination at the α-position followed by treatment with a base like pyridine (B92270) or lithium carbonate can induce dehydrobromination to yield the enone.
Enol ethers can be synthesized by treating the ketone with an alcohol in the presence of an acid catalyst, although this equilibrium often favors the ketone. A more effective method is the reaction of the corresponding enolate with an electrophile. For example, deprotonation with a strong base like lithium diisopropylamide (LDA) followed by quenching with a silyl (B83357) halide such as trimethylsilyl (B98337) chloride (TMSCl) would yield a silyl enol ether.
| Starting Material | Reagents and Conditions | Product Type |
| This compound | 1. Br2, Acetic Acid; 2. Pyridine, Heat | Enone |
| This compound | 1. LDA, THF, -78 °C; 2. TMSCl | Silyl Enol Ether |
Modifications of the Propyl Chain
The propyl chain of this compound offers another site for synthetic modification, particularly at the carbon atom alpha to the carbonyl group.
The α-position of this compound is acidic and can be readily halogenated under either acidic or basic conditions. For example, reaction with bromine in acetic acid can yield the α-bromo ketone. This α-halo ketone is a valuable synthetic intermediate.
The resulting 2-bromo-1-(4-isopropoxyphenyl)propan-1-one can undergo a variety of nucleophilic substitution reactions. For instance, it is a key intermediate in the synthesis of the drug Pranoprofen. In this synthesis, the α-bromo ketone is reacted with a nucleophile, leading to the formation of the final product. This highlights the industrial importance of this specific derivatization.
| Reactant | Reagent(s) and Conditions | Product |
| This compound | Bromine, Acetic Acid | 2-Bromo-1-(4-isopropoxyphenyl)propan-1-one |
| 2-Bromo-1-(4-isopropoxyphenyl)propan-1-one | Various Nucleophiles | α-Substituted Ketones |
The formation of an alkene from the propyl chain can be achieved through various synthetic routes. One common method is the Wittig reaction, where the ketone reacts with a phosphorus ylide. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would replace the carbonyl oxygen with a methylene (B1212753) group, resulting in the formation of 1-(4-isopropoxyphenyl)prop-1-ene.
Another strategy to introduce a double bond involves the reduction of the ketone to the corresponding alcohol, followed by dehydration. Treatment of 1-(4-isopropoxyphenyl)propan-1-ol with a strong acid such as sulfuric acid or phosphoric acid at elevated temperatures would lead to the elimination of water and the formation of an alkene. The regioselectivity of this elimination would need to be considered, as it could potentially yield a mixture of isomers.
These alkenes can then undergo a wide range of further functionalization reactions, including hydrogenation, halogenation, epoxidation, and polymerization, further demonstrating the synthetic utility of this compound as a starting material.
| Starting Material | Reagents and Conditions | Product Type |
| This compound | Ph3P=CH2, THF | Alkene |
| 1-(4-Isopropoxyphenyl)propan-1-ol | H2SO4, Heat | Alkene |
Transformations of the Isopropoxyphenyl Moiety
The isopropoxyphenyl group of this compound offers specific sites for synthetic modification, allowing for the generation of diverse derivatives. These transformations can be broadly categorized into reactions occurring on the aromatic ring and those involving the ether linkage.
Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the two substituents: the isopropoxy group (-OCH(CH₃)₂) and the propanoyl group (-C(O)CH₂CH₃).
The isopropoxy group is an activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be donated to the ring through resonance. uci.edu Conversely, the propanoyl group is a deactivating group and a meta-director because of its electron-withdrawing nature.
In the case of this compound, these two groups have opposing directing effects. The powerful activating and ortho, para-directing effect of the isopropoxy group generally dominates the deactivating, meta-directing effect of the propanoyl group. Since the para position is already substituted, electrophilic substitution is strongly directed to the positions ortho to the isopropoxy group (i.e., C3 and C5 positions).
Common electrophilic aromatic substitution reactions applicable to this scaffold include halogenation, nitration, and Friedel-Crafts reactions. For instance, bromination of activated aromatic rings can be performed under controlled conditions to yield mono- or di-bromo products. msu.edu While specific examples for this compound are not extensively documented in readily available literature, the principles of EAS on similarly substituted aromatic ketones provide a strong predictive framework for its reactivity.
| Reaction Type | Reagents & Conditions | Expected Major Product(s) |
| Bromination | Br₂ in a suitable solvent (e.g., CH₃COOH) | 1-(3-Bromo-4-isopropoxyphenyl)propan-1-one |
| Nitration | HNO₃/H₂SO₄ (controlled temperature) | 1-(4-Isopropoxy-3-nitrophenyl)propan-1-one |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 1-(3-Acyl-4-isopropoxyphenyl)propan-1-one |
This table represents predicted outcomes based on established principles of electrophilic aromatic substitution reactions.
Future Research Directions and Emerging Areas for 1 4 Isopropoxyphenyl Propan 1 One Research
Integration with Flow Chemistry and Automated Synthesis
The synthesis of 1-(4-Isopropoxyphenyl)propan-1-one and its analogues is a prime candidate for integration with continuous-flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, higher yields, and the ability to rapidly generate compound libraries for screening.
Automated synthesis systems can be coupled with flow reactors to create a high-throughput platform for producing a diverse range of derivatives. sciforum.net By systematically varying starting materials and reaction conditions, these automated systems can quickly build libraries of compounds based on the this compound scaffold. This approach accelerates the drug discovery and material science research process by enabling the rapid screening of many distinct molecules for desired properties. sciforum.net
Table 1: Comparison of Batch vs. Flow Synthesis
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Control | Limited control over temperature and mixing gradients | Precise control over temperature, pressure, and residence time |
| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, improved heat dissipation |
| Scalability | Often requires re-optimization for different scales | Scalable by running the system for longer durations ("scaling out") |
| Reproducibility | Can be variable between batches | High consistency and reproducibility |
| Throughput | Lower, suitable for single compound synthesis | High, ideal for library generation and rapid optimization |
Advanced Spectroscopic Characterization (e.g., Ultrafast Spectroscopy)
While standard spectroscopic techniques (NMR, IR, MS) are used for routine characterization, advanced methods like ultrafast spectroscopy can provide profound insights into the photophysical and photochemical properties of this compound. This compound, as an aromatic ketone, is expected to have interesting excited-state dynamics upon absorption of UV light.
Ultrafast transient absorption spectroscopy, which uses pump and probe laser pulses on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, can directly monitor the formation and decay of transient species like excited singlet and triplet states. nih.govnih.gov For similar aromatic carbonyls, studies have revealed complex pathways following photoexcitation, including intersystem crossing to triplet states and subsequent chemical reactions. aip.org For example, studies on cyclic ketones have identified processes occurring on timescales of ≤1 ps, which are assigned to the cleavage of α C-C bonds in the excited state. nih.gov
Applying these techniques to this compound could elucidate:
The lifetime of its lowest excited singlet (S₁) and triplet (T₁) states.
The efficiency of intersystem crossing, a key process for photosensitization.
The dynamics of energy transfer and potential photochemical reactions, such as Norrish Type I or Type II reactions.
The influence of the isopropoxy substituent on the electronic structure and decay pathways compared to simpler aromatic ketones like acetophenone (B1666503). aip.org
This fundamental knowledge is crucial for designing applications in photochemistry, photocatalysis, and materials science where light-induced processes are central.
Multiscale Modeling and Predictive Design for Materials
Computational modeling is an indispensable tool for accelerating the design of new materials. Multiscale modeling, which combines different levels of theory to study a system across various length and time scales, offers a powerful approach to predict the properties of materials incorporating this compound. nih.govucl.ac.uk
The process begins at the quantum mechanical (QM) level to accurately describe the electronic structure, geometry, and reactivity of the molecule. nih.gov This information can then be used to develop parameters for classical molecular mechanics (MM) force fields, enabling large-scale simulations of condensed-phase systems. nih.gov This QM/MM approach allows for the study of how individual molecules interact and self-assemble into larger structures. nih.gov
Table 2: Hierarchy of Multiscale Modeling Techniques
| Modeling Scale | Method | Information Obtained |
|---|---|---|
| Electronic (Angstroms) | Quantum Mechanics (e.g., DFT) | Electronic structure, bond energies, reaction pathways, spectroscopic properties |
| Atomistic (Nanometers) | Molecular Dynamics (MD), Monte Carlo (MC) | Molecular conformations, intermolecular interactions, self-assembly, diffusion |
| Mesoscopic (Microns) | Coarse-Graining, Continuum Theories | Polymer morphology, phase behavior, large-scale material properties |
| Continuum (Millimeters) | Finite Element Method (FEM) | Bulk material properties, device performance, process simulation |
By employing a multiscale modeling workflow, researchers can:
Predict how modifications to the this compound structure will affect its intermolecular interactions and packing in a solid state.
Simulate the formation of polymers or co-crystals and predict their mechanical, thermal, and electronic properties.
Design novel functional materials by screening virtual libraries of derivatives for desired characteristics before undertaking costly and time-consuming experimental synthesis.
Exploration of Novel Supramolecular Architectures and Functional Materials
Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The molecular structure of this compound, featuring a carbonyl group (a hydrogen bond acceptor), an aromatic ring (capable of π-π stacking), and an alkyl ether group, makes it a versatile building block for creating novel supramolecular architectures.
Future research could focus on designing derivatives of this compound that contain additional functional groups to guide self-assembly. For example, introducing hydrogen bond donors (like hydroxyl or amide groups) could lead to the formation of well-defined one-dimensional tapes or two-dimensional sheets. researchgate.net The self-assembly of these building blocks could create functional materials with applications in:
Organic Electronics: Ordered π-stacked arrays can facilitate charge transport, a key property for organic semiconductors. researchgate.net
Sensors: The formation of specific host-guest complexes within a supramolecular assembly could be used to detect target analytes.
Nanotechnology: Guanosine derivatives, for example, are known to self-assemble into complex structures, demonstrating how molecular building blocks can be used for nanotechnology applications. nih.gov
By strategically modifying the molecular scaffold, chemists can program the self-assembly process to generate materials with tailored nanoscale structures and emergent properties. researchgate.net
Expanding Green Chemistry Methodologies for Synthesis and Transformation
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.govjddhs.com Future research on this compound should prioritize the development of more sustainable synthetic and transformation methodologies.
Key areas for exploration include:
Greener Solvents: Replacing traditional volatile organic compounds with safer alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.com
Catalysis: Developing highly efficient and recyclable catalysts (e.g., heterogeneous catalysts or biocatalysts) to replace stoichiometric reagents, thereby reducing waste and improving atom economy. jddhs.com The aza-Michael reaction, for instance, is an atom-efficient method for creating β-aminocarbonyl derivatives. mdpi.com
Alternative Energy Sources: Utilizing microwave irradiation or mechanochemistry (grinding reagents together in the absence of a solvent) can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. mdpi.com A solvent-free mechanochemical synthesis of a chalcone (B49325) has been demonstrated to be an environmentally benign process. mdpi.com
By adopting these green chemistry approaches, the synthesis and subsequent modification of this compound can be made more sustainable, aligning with the broader goals of environmentally responsible chemical manufacturing. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
